molecular formula C12H15ClN2O2 B1477698 3-amino-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one CAS No. 2098014-64-1

3-amino-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one

Cat. No.: B1477698
CAS No.: 2098014-64-1
M. Wt: 254.71 g/mol
InChI Key: IEAWQSCHQIKHRR-UHFFFAOYSA-N
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Description

3-amino-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one is a complex organic compound that features a unique structure combining an oxazepine ring with an amino group and a chlorinated benzene ring

Properties

IUPAC Name

3-amino-1-(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c13-10-1-2-11-9(7-10)8-15(5-6-17-11)12(16)3-4-14/h1-2,7H,3-6,8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEAWQSCHQIKHRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1C(=O)CCN)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one typically involves the following steps:

    Formation of the oxazepine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the amino group: Amination reactions, often using ammonia or amines, are employed to introduce the amino group at the desired position.

    Chlorination: The chlorinated benzene ring is usually introduced through electrophilic aromatic substitution reactions using chlorinating agents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the oxazepine ring or the chlorinated benzene ring, potentially leading to the formation of dihydro or fully reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Dihydro or fully reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine: Shares the oxazepine ring and chlorinated benzene ring but lacks the amino group and propanone moiety.

    2,4-diaryl-2,3-dihydrobenzo[b][1,4]thiazepines: Similar in structure but contains a thiazepine ring instead of an oxazepine ring.

Uniqueness

3-amino-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one is unique due to the combination of its oxazepine ring, amino group, and chlorinated benzene ring, which confer distinct chemical and biological properties not found in similar compounds.

Biological Activity

3-amino-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one, referred to as compound A, is a synthetic derivative of benzoxazepine known for its potential neuroprotective and pharmacological properties. This article reviews the biological activities associated with compound A, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

Compound A features a complex structure that includes an amino group and a chloro-substituted benzoxazepine moiety. Its chemical formula is represented as follows:

C13H12ClN2O\text{C}_{13}\text{H}_{12}\text{Cl}\text{N}_2\text{O}

The presence of the chloro group is significant as it may influence the compound's interaction with biological targets.

Research indicates that compound A exhibits several mechanisms of biological activity:

  • Acetylcholinesterase Inhibition : Compound A has been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission and potentially benefiting cognitive functions .
  • Neuroprotective Effects : In vitro studies using human neuroblastoma SH-SY5Y cells demonstrated that compound A protects against oxidative stress-induced neuronal damage. It effectively mitigates the cytotoxic effects of hydrogen peroxide and β-amyloid peptide fragment 25–35, which are implicated in neurodegenerative diseases like Alzheimer’s .
  • Regulation of Neuroinflammation : Preliminary findings suggest that compound A may modulate inflammatory pathways in neuronal cells. This modulation could be beneficial in conditions characterized by neuroinflammation .

Biological Activity Data

The following table summarizes key biological activities of compound A based on various studies:

Activity Assay Type IC50 Value Reference
Acetylcholinesterase InhibitionEnzymatic Assay6.98 µM
Neuroprotection against H2O2Cell Viability AssayNot specified
Neuroprotection against Aβ25–35Cell Viability AssayNot specified

Case Studies

Several studies have highlighted the therapeutic potential of compound A:

  • Neuroprotective Study : In a controlled experiment, SH-SY5Y cells were treated with varying concentrations of compound A prior to exposure to oxidative stressors (hydrogen peroxide). The results indicated a significant increase in cell viability at concentrations above 10 µM, suggesting a dose-dependent protective effect .
  • Cognitive Enhancement : In animal models, administration of compound A led to improvements in memory and learning tasks compared to control groups. These effects were attributed to enhanced cholinergic signaling due to AChE inhibition .
  • Inflammation Modulation : In vitro assays demonstrated that compound A reduced the secretion of pro-inflammatory cytokines in activated microglial cells, indicating its potential role in managing neuroinflammatory conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
3-amino-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one

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